Methyl 1,7-naphthyridine-3-carboxylate Methyl 1,7-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13587561
InChI: InChI=1S/C10H8N2O2/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8/h2-6H,1H3
SMILES: COC(=O)C1=CN=C2C=NC=CC2=C1
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

Methyl 1,7-naphthyridine-3-carboxylate

CAS No.:

Cat. No.: VC13587561

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1,7-naphthyridine-3-carboxylate -

Specification

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name methyl 1,7-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C10H8N2O2/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8/h2-6H,1H3
Standard InChI Key DRVAMTALYANGSF-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C2C=NC=CC2=C1
Canonical SMILES COC(=O)C1=CN=C2C=NC=CC2=C1

Introduction

Chemical Structure and Physicochemical Properties

Methyl 1,7-naphthyridine-3-carboxylate features a naphthyridine core with a methyl ester group at the 3-position. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 202.19 g/mol . Key physicochemical properties include:

PropertyValueSource
Boiling Point333.1 °C (at 760 mmHg)
Density1.23 g/cm³
Flash Point155.2 °C
SMILESCOC(=O)C1=CC2=NC=CC=C2N=C1
InChI KeyDRVAMTALYANGSF-UHFFFAOYSA-N

The compound’s planar structure and electron-deficient aromatic system enable interactions with biological targets, making it a scaffold for drug development .

Synthesis and Optimization

Key Synthetic Routes

Methyl 1,7-naphthyridine-3-carboxylate is typically synthesized via Friedländer annulation or cyclocondensation reactions. A representative method involves:

  • Cyclization of 3-aminoisonicotinic acid with ethyl pyruvate to form the naphthyridine core .

  • Esterification using methanol and thionyl chloride (SOCl₂) or other acylating agents .

Example Protocol :

  • Step 1: React 3-aminoisonicotinic acid (1 eq) with ethyl pyruvate (1.2 eq) in acetic acid at 120°C for 6 hours.

  • Step 2: Purify the intermediate via flash chromatography (ethyl acetate/hexane, 1:3).

  • Step 3: Esterify with methanol and SOCl₂ at 0°C, followed by reflux (80°C, 12 hours).

  • Yield: 65–75% .

Industrial-Scale Production

Industrial synthesis often employs continuous flow reactors to enhance efficiency. Key challenges include minimizing byproducts (e.g., decarboxylated derivatives) and optimizing solvent recovery .

Biological Activities and Mechanisms

Methyl 1,7-naphthyridine-3-carboxylate derivatives exhibit diverse pharmacological properties:

Antimicrobial Activity

  • Gram-positive bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Mechanism: Inhibition of DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .

Neurological Applications

  • mGlu₂ Negative Allosteric Modulators (NAMs): Derivatives show promise in treating schizophrenia and Parkinson’s disease (Kᵢ = 12 nM for mGlu₂) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, H-5), 8.25 (d, J = 8.4 Hz, 1H, H-2), 7.95–7.89 (m, 2H, H-6/H-8), 3.99 (s, 3H, OCH₃) .

  • MS (ESI+): m/z 203.1 [M+H]⁺ .

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.2 min .

Applications in Drug Discovery

Lead Optimization

  • Structural modifications: Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances metabolic stability .

  • Case Study: A methyl-to-ethyl ester analog showed 3-fold improved bioavailability in rat models .

Radiolabeling for PET Imaging

  • ¹¹C-Labeled derivatives: Used to study mGlu₂ receptor density in neurodegenerative diseases .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparison with Related Naphthyridines

CompoundBioactivity (IC₅₀)Key Advantage
1,8-Naphthyridine-3-carboxylateEGFR inhibition: 18 µMBroader kinase selectivity
1,5-Naphthyridine derivativesAntimalarial: IC₅₀ = 0.8 nMHigher potency against Plasmodium

Future Directions

  • Targeted drug delivery: Nanoparticle encapsulation to improve solubility (logP = 1.8) .

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